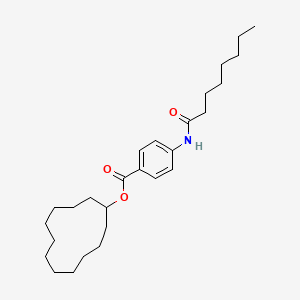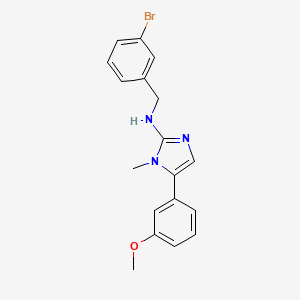![molecular formula C15H10Br4N2O3 B11561484 2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11561484.png)
2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine atoms and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-bromophenol and 2,4,6-tribromo-3-hydroxybenzaldehyde.
Formation of Intermediate: 3-bromophenol is reacted with chloroacetic acid to form 2-(3-bromophenoxy)acetic acid.
Hydrazide Formation: The intermediate is then converted to 2-(3-bromophenoxy)acetohydrazide by reacting with hydrazine hydrate.
Final Product: The hydrazide is then condensed with 2,4,6-tribromo-3-hydroxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenoxy acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenoxy)acetonitrile: Shares the bromophenoxy group but differs in its nitrile functionality.
2-(4-bromophenoxy)acetohydrazide: Similar structure but with a different bromine substitution pattern.
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: Contains multiple bromophenoxy groups and a triazine core.
Uniqueness
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromophenoxy and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10Br4N2O3 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Br4N2O3/c16-8-2-1-3-9(4-8)24-7-13(22)21-20-6-10-11(17)5-12(18)15(23)14(10)19/h1-6,23H,7H2,(H,21,22)/b20-6+ |
InChI Key |
WBWXLPNNIQELQS-CGOBSMCZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11561401.png)
![N-[2-({2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11561404.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B11561406.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11561409.png)

![N-(3-chlorophenyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11561428.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11561429.png)
![N-[4-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11561436.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

![N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561449.png)
![4-methyl-N-(3-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561454.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561458.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide](/img/structure/B11561459.png)
